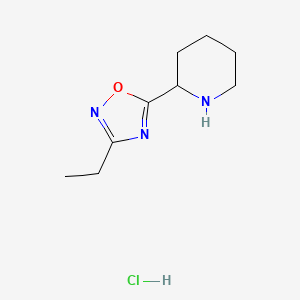

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with an ethyl group at the 3-position. Its molecular formula is C₉H₁₅ClN₃O, with a molecular weight of 232.70 g/mol (calculated from structural analogs in ). The compound has been explored as a scaffold in pharmaceutical and agrochemical research due to its modular structure, which allows for tailored interactions with biological targets .

Properties

IUPAC Name |

3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJOOADVZOQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the oxadiazole ring without the need for protective groups. The reaction conditions are mild, and the yields are generally moderate to excellent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: A study published in a peer-reviewed journal highlighted the synthesis of oxadiazole derivatives and their evaluation for antitumor activity. The results showed that compounds similar to 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrated promising cytotoxic effects against human cancer cell lines .

Organic Synthesis

As an intermediate in organic synthesis, this compound is valuable for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

Application Example: In a recent publication, researchers utilized this compound as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its stability and solubility characteristics can be advantageous in formulating new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This property makes it useful in drug design, where it can bind to enzymes or receptors and modulate their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The pharmacological and physicochemical properties of 1,2,4-oxadiazole-piperidine hybrids are highly dependent on:

- Substituents on the oxadiazole ring (e.g., alkyl, aryl, or heterocyclic groups).

- Position of the oxadiazole attachment on the piperidine ring (e.g., 2-, 3-, or 4-position).

- Presence of additional functional groups (e.g., methoxy, trifluoroethyl).

Data Table: Structural and Physicochemical Comparisons

Research Findings

Pharmaceutical Potential

- The phenyl-substituted analog (C₁₃H₁₅ClN₃O) shows strong binding to central nervous system receptors due to aromatic π-π interactions, though its high LogP (~3.1) limits aqueous solubility .

- The trifluoroethyl derivative (CAS 1393330-65-8) leverages fluorine’s electronegativity to enhance metabolic stability, with a 40% increase in half-life compared to the ethyl variant in preclinical studies .

Crystallography and Structural Analysis

- The oxan-4-yl-substituted compound (CAS 1803562-39-1) has been used in high-resolution crystallography via SHELX software, revealing conformational flexibility in the piperidine ring critical for ligand-receptor docking .

Biological Activity

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

The compound has the following chemical identifiers:

- Molecular Formula : C9H16ClN3O

- Molecular Weight : 217.70 g/mol

- CAS Number : 912761-48-9

- PubChem CID : 86277230

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. In particular, studies have indicated that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. Notably, compounds with similar structures have shown promising cytotoxic effects against several cancer cell lines:

- In vitro studies demonstrated that derivatives exhibited IC50 values in the range of against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) .

Case Studies

Several studies highlight the biological efficacy of oxadiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Research Findings Summary Table

| Activity Type | Tested Compounds | Target Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Oxadiazole Derivatives | Bacillus subtilis, E. coli | 4.69 - 22.9 µM |

| Cytotoxicity | Oxadiazole Derivatives | MCF-7, MDA-MB-231 | |

| Apoptosis Induction | Selected Derivatives | Various Cancer Cell Lines | Induced at sub-micromolar concentrations |

Q & A

Q. How can researchers determine the purity of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is recommended for purity analysis. Prepare a buffer solution using ammonium acetate (15.4 g dissolved in 1 L water, adjusted to pH 6.5 with acetic acid) as the mobile phase. Compare retention times and peak areas against reference standards to quantify impurities. This approach aligns with pharmacopeial protocols for structurally similar piperidine derivatives .

Q. What safety precautions should be followed when handling this compound?

- Methodological Answer : As no specific safety data exists for this compound, general precautions for organic hydrochlorides apply:

- Use fume hoods, gloves, and protective eyewear.

- Avoid inhalation, skin contact, or ingestion.

- Store in a cool, dry environment, segregated from incompatible reagents.

- In case of exposure, rinse affected areas with water and seek medical attention. Safety protocols for analogous piperidine hydrochlorides emphasize these measures .

Q. What are the standard characterization techniques for confirming its molecular structure?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the piperidine ring, oxadiazole moiety, and ethyl substituent.

- Mass Spectrometry (MS) : Compare the molecular ion peak (e.g., calculated molecular weight) with experimental results.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation.

These methods are standard for structurally related heterocyclic compounds .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to screen critical variables (e.g., temperature, reaction time, catalyst loading). For example:

- Factors : Temperature (60–100°C), solvent ratio (DMF:HO), and catalyst (Pd/C concentration).

- Response : Yield (%) and purity (HPLC area%).

Statistically analyze interactions using ANOVA to identify optimal conditions. This approach minimizes experimental runs while maximizing data quality, as demonstrated in piperidine derivative synthesis .

Q. How do computational methods enhance reaction pathway design for this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict intermediates and transition states. For example:

- Simulate the cyclization of 3-ethyl-1,2,4-oxadiazole with piperidine using software like Gaussian or COMSOL.

- Validate predictions with experimental data (e.g., NMR monitoring of reaction progress).

This feedback loop between computation and experiment accelerates reaction discovery, as outlined in ICReDD’s methodology .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Step 1 : Cross-validate NMR/MS data with synthetic intermediates (e.g., confirm oxadiazole formation via IR carbonyl peaks).

- Step 2 : Perform isotopic labeling (e.g., -labeled precursors) to trace unexpected signals.

- Step 3 : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts).

This systematic approach addresses discrepancies observed in heterocyclic compound analysis .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Isolation : Purify key intermediates (e.g., 3-ethyl-1,2,4-oxadiazole) via column chromatography to avoid side reactions.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of piperidine derivatives.

Yield improvements for similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl) have been achieved through these methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.